molecular formula C11H5BrF4N4O3 B10961644 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10961644
M. Wt: 397.08 g/mol
InChI Key: BWNJAWUCPMZPLY-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, fluorine, nitro, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-2,3,5,6-tetrafluorophenyl precursor. This precursor can be synthesized through a series of nucleophilic substitution reactions, where fluorine atoms are introduced into the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H5BrF4N4O3

Molecular Weight

397.08 g/mol

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H5BrF4N4O3/c1-19-10(3(2-17-19)20(22)23)11(21)18-9-7(15)5(13)4(12)6(14)8(9)16/h2H,1H3,(H,18,21)

InChI Key

BWNJAWUCPMZPLY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F

Origin of Product

United States

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